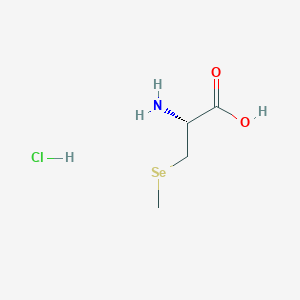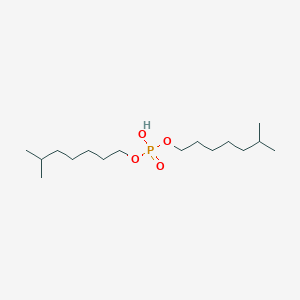![molecular formula C9H9FO3 B179412 (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS No. 170353-20-5](/img/structure/B179412.png)
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol, also known as FLUMA, is a chemical compound that has received significant attention in the scientific community due to its potential use in various fields such as medicinal chemistry, material science, and organic synthesis. FLUMA is a versatile compound that can be synthesized using different methods, and its unique structure has led to numerous research studies aimed at understanding its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is not fully understood, but it is believed to act as a nucleophile in various reactions due to the presence of the hydroxyl group. (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has been shown to undergo reactions with electrophiles such as aldehydes, ketones, and epoxides, leading to the formation of various products.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol are not well studied, but it has been shown to have low toxicity in vitro and in vivo. (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has been used as a fluorescent probe for the detection of intracellular reactive oxygen species and has been shown to have potential as a therapeutic agent for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol in lab experiments include its versatility, low toxicity, and ease of synthesis. (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can be synthesized using different methods, and its unique structure allows for the preparation of various derivatives. However, the limitations of using (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol in lab experiments include its limited solubility in water, which can affect its bioavailability, and the lack of detailed studies on its biochemical and physiological effects.
Orientations Futures
For (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol research include its use as a fluorescent probe for the detection of intracellular reactive oxygen species, its use as a ligand in catalysis, and its potential as a therapeutic agent for the treatment of cancer. (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol derivatives with improved solubility and bioavailability could also be synthesized for further study.
Méthodes De Synthèse
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can be synthesized using different methods, including the Grignard reaction, the Suzuki-Miyaura coupling reaction, and the reduction of 5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-carboxylic acid. The Grignard reaction involves the reaction of 5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-carboxylic acid with a Grignard reagent, followed by the addition of formaldehyde. The Suzuki-Miyaura coupling reaction involves the reaction of 5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-boronic acid with a suitable aryl halide, followed by the addition of formaldehyde. The reduction of 5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-carboxylic acid involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has various scientific research applications, including its use as a building block for the synthesis of biologically active compounds, as a ligand in catalysis, and as a precursor for the preparation of functional materials. (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has been used as a starting material for the synthesis of anti-tumor agents, anti-inflammatory agents, and antiviral agents. It has also been used as a ligand in palladium-catalyzed cross-coupling reactions and as a precursor for the preparation of fluorescent materials.
Propriétés
Numéro CAS |
170353-20-5 |
|---|---|
Nom du produit |
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol |
Formule moléculaire |
C9H9FO3 |
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
(5-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol |
InChI |
InChI=1S/C9H9FO3/c10-7-2-1-3-8-9(7)12-5-6(4-11)13-8/h1-3,6,11H,4-5H2 |
Clé InChI |
RBIPJOGPQYNEOY-UHFFFAOYSA-N |
SMILES |
C1C(OC2=C(O1)C(=CC=C2)F)CO |
SMILES canonique |
C1C(OC2=C(O1)C(=CC=C2)F)CO |
Synonymes |
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)Methanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




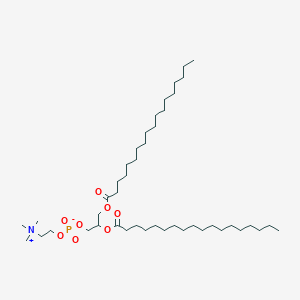
![Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B179340.png)
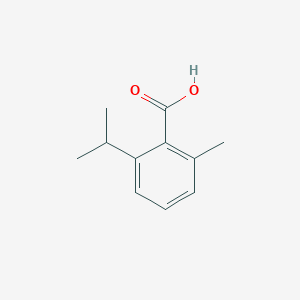
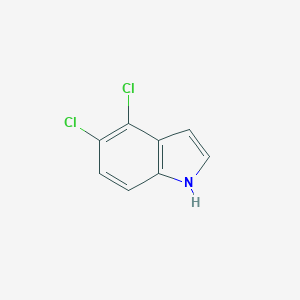
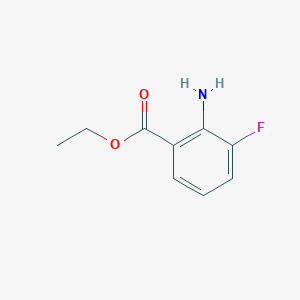


![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)
![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)
